![molecular formula C11H15N3O3 B2844495 3-[3-(吡咯烷-1-基甲酰基)-1H-吡唑-1-基]丙酸 CAS No. 1006435-21-7](/img/structure/B2844495.png)

3-[3-(吡咯烷-1-基甲酰基)-1H-吡唑-1-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

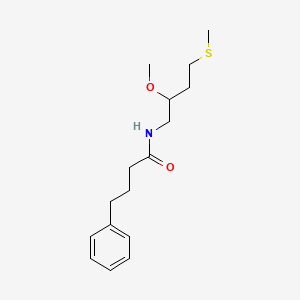

“3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid” is a chemical compound with the molecular formula C11H15N3O3 . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The structure also includes a pyrazole ring and a propanoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring, which is a versatile scaffold in drug discovery . The reactions could involve the functionalization of the pyrrolidine ring or the formation of new rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.26 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .科学研究应用

特发性肺纤维化治疗的整合素抑制剂

对特发性肺纤维化治疗的研究导致了一系列 3-芳基(吡咯烷-1-基)丁酸的发现,显示出对 αvβ6 整合素的高亲和力和选择性。一种衍生物,特别是 (S)-3-(3-(3,5-二甲基-1H-吡唑-1-基)苯基)-4-((R)-3-(2-(5,6,7,8-四氢-1,8-萘啶-2-基)乙基)吡咯烷-1-基)丁酸盐酸盐,被发现对 αvβ6 整合素具有非常高的亲和力,由于其适合吸入给药的药代动力学特性,显示出作为特发性肺纤维化治疗剂的潜力 (Procopiou 等人,2018).

氢键研究

已经对某些吡唑衍生物内的氢键进行了研究,以更好地了解其结构化学。使用 1H NMR 光谱和 X 射线晶体学对 1-乙基-2-甲基-4-氧代-1,4-二氢-吡啶-3-基氧乙酸和 3-(1,2-二乙基-4-氧代-1,4-二氢吡啶-3-基氧基)丙酸进行的研究揭示了强烈的分子内和分子间氢键的存在,提供了对化合物分子结构和生物系统中潜在相互作用的见解 (Dobbin 等人,1993).

抗菌和抗氧化活性

已经探索了新型吡啶和稠合吡啶衍生物的合成,包括三唑吡啶、吡啶三嗪和吡啶-吡唑杂化衍生物,以了解它们的抗菌和抗氧化活性。这些化合物经过计算机分子对接筛选,靶向 GlcN-6-P 合酶作为靶蛋白,显示出中等至良好的结合能。此类研究突出了这些衍生物在开发新的抗菌和抗氧化剂方面的潜力 (Flefel 等人,2018).

催化和化学合成

对作为催化剂的磁性可分离氧化石墨烯锚定磺酸的研究显示出在合成复杂吡唑衍生物方面的高效率。这种方法证明了这些化合物在促进绿色化学实践中的实用性,通过实现化学反应的可回收催化,极大地有利于药品和精细化学品的合成 (Zhang 等人,2016).

配位化学和传感应用

2,6-双(吡唑基)吡啶和相关配体的合成和配位化学已得到广泛研究,用于在生物传感和具有不寻常热和光化学自旋态跃迁的铁配合物中创建发光镧系化合物。这些进展强调了吡唑衍生物在开发用于传感和电子应用的新型材料方面的多功能性 (Halcrow,2005).

属性

IUPAC Name |

3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFRRMKHBAZOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)

![1-Oxaspiro[2.5]octane-2-carboxamide](/img/structure/B2844414.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)

![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)

![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)